Cas no 151487-08-0 (5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-)
![5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- structure](https://www.kuujia.com/scimg/cas/151487-08-0x300.png)
151487-08-0 structure
Product Name:5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-
CAS No:151487-08-0
Molecular Formula:C28H22O6
Molecular Weight:454.470688343048
CID:216185
PubChem ID:102004746
5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Properties
Names and Identifiers
-
- 5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-
- Ampelopsin F
- (+)-AmpelopsinF
- (5R,10S,11S,12R)-10,11-Dihydro-11,12-bis(4-hydroxyphenyl)-5,10-methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol
- 151487-08-0
- FS-7681
- AKOS040763494
- CS-0636005
- HY-N10766
- CHEMBL5285723
- (1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
- (1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol
-
- InChIKey: LJHNYAXAPRDORG-CDORBJOZSA-N
- Inchi: 1S/C28H22O6/c29-15-5-1-13(2-6-15)23-25-19(9-17(31)11-21(25)33)28-24(14-3-7-16(30)8-4-14)27(23)20-10-18(32)12-22(34)26(20)28/h1-12,23-24,27-34H/t23-,24-,27-,28+/m1/s1
- SMILES: OC1C=C(C=C2C=1[C@H]1C3C=C(C=C(C=3[C@@H](C3C=CC(=CC=3)O)[C@@H]2[C@H]1C1C=CC(=CC=1)O)O)O)O
Computed Properties
- Exact Mass: 454.142
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 2
- Monoisotopic Mass: 454.142
- Heavy Atom Count: 34
- Complexity: 716
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.6
- Topological Polar Surface Area: 121A^2
Experimental Properties
- Melting Point: 222-224 ºC
- Solubility: Almost insoluble (0.039 g/l) (25 º C),
- Color/Form: Powder
- Density: 1.507±0.06 g/cm3 (20 ºC 760 Torr),
5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF03491-5mg |
Ampelopsin F |
151487-08-0 | 95% | 5mg |
$1620.00 | 2024-04-20 | |
ChemFaces | CFN92340-5mg |
Ampelopsin F |
151487-08-0 | >=98% | 5mg |
$413 | ||
TargetMol Chemicals | TN6474-5 mg |
Ampelopsin F |
151487-08-0 | 98% | 5mg |
¥ 4,280 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A57810-5mg |
Ampelopsin F |
151487-08-0 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6474-5 mg |
Ampelopsin F |
151487-08-0 | 5mg |
¥4340.00 | 2022-04-26 |
5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Suppliers
HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
(CAS:151487-08-0)
MR./MRS.:ZHANG SHUO
Phone:13122891558
Email:hepeng20160718@foxmail.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
(CAS:151487-08-0)
MR./MRS.:JIN SHENG J e r e m y
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:151487-08-0)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)- Related Literature
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Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:151487-08-0)AmpelopsinF

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